GLPG0492 R enantiomer
Overview
Description
GLPG0492 R enantiomer is the R enantiomer of GLPG-0492, which is a novel selective androgen receptor modulator . It is used for research purposes only .
Synthesis Analysis
GLPG0492 was synthesized by the medicinal chemistry department at Galapagos and was determined to be >99% pure by HPLC and/or NMR analysis .Molecular Structure Analysis
The molecular weight of GLPG0492 R enantiomer is 389.33 and its formula is C19H14F3N3O3 . The chemical name is Benzonitrile, 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl) .Physical And Chemical Properties Analysis
GLPG0492 R enantiomer is a solid, white to off-white substance . It has a high solubility in DMSO: 100 mg/mL (256.85 mM) . The storage conditions vary depending on the form: Powder can be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Chiral Sensing and Enantioselective Analysis : Chirality is critical in various scientific fields, including catalysis, organic synthesis, biomedicine, and pharmaceutics. Chiral discrimination, which involves the selective sensing and separation of different enantiomers, is of particular interest. For instance, enantio-differentiating chemosensor systems developed through chiral functionalization of graphene field-effect transistors (GFETs) have shown promise for rapid and selective enantioselective sensing with high sensitivity (Shang et al., 2018). Additionally, enantioselective gas chromatography (GC) and other chromatographic techniques are widely used for direct enantiomeric separation of optically active components in various industries, highlighting the broad array of applications in chiral analysis (He & Beesley, 2005).
Phytotoxicity and Environmental Analysis : The study of enantioselectivity in phytotoxicity, such as in the case of herbicides, is crucial. Different enantiomers of a chiral compound can exhibit varying levels of biological activity, with one enantiomer often showing higher toxicity. Understanding the enantioselective toxicity mechanisms is essential in biological chemistry, as seen in studies investigating the differential effects of herbicide enantiomers on plant growth, oxidative stress, and carbohydrate metabolism (Qian et al., 2011).
Enantioselective Recognition in Pharmaceutical and Biotechnological Applications : The development of electrochemical methods for enantioselective recognition is a key research area in pharmaceuticals and biotechnology. Studies have shown the potential of chiral polymers and materials in fabricating sensors for the enantioselective recognition of various pharmaceutical compounds (Dong et al., 2017).
Chiral Analysis in Asymmetric Synthesis and Enzymatic Reactions : Enantioselective complexation GC and other chiral analysis techniques are important in asymmetric synthesis and enzymatic reactions. These methods allow for the separation and characterization of enantiomers, which is vital for understanding the stereochemical aspects of these processes (Schurig, 2002).
properties
IUPAC Name |
4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJGULUVTFDTAS-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111678 | |
Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GLPG0492 R enantiomer | |
CAS RN |
1215085-93-0 | |
Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215085-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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